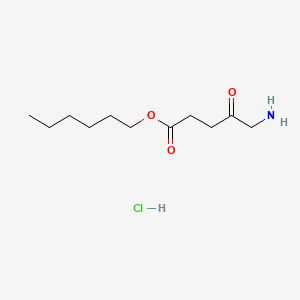

Hexaminolevulinate Hydrochloride

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and is indicated for carcinoma and has 1 investigational indication.

Propiedades

IUPAC Name |

hexyl 5-amino-4-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3.ClH/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12;/h2-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYXPFZBAZTOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161486 | |

| Record name | Hexaminolevulinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140898-91-5 | |

| Record name | Pentanoic acid, 5-amino-4-oxo-, hexyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140898-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaminolevulinate Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaminolevulinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMINOLEVULINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4F329SL1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hexaminolevulinate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hexaminolevulinate (B171288) Hydrochloride (HAL), a derivative of the endogenous heme precursor 5-aminolevulinic acid (5-ALA), is a photodiagnostic agent primarily utilized for the detection of non-muscle invasive bladder cancer (NMIBC). Its mechanism of action is centered on the differential metabolic processing of heme precursors between neoplastic and healthy urothelial cells. Following intravesical administration, HAL is preferentially absorbed and metabolized into the fluorescent photosensitizer Protoporphyrin IX (PpIX) within cancerous cells. Subsequent illumination with blue light elicits a distinct red fluorescence from these PpIX-laden cells, enabling their visualization and targeted resection during cystoscopy. This guide provides a comprehensive technical overview of the biochemical pathways, cellular uptake, and photophysical principles that constitute the core mechanism of action of Hexaminolevulinate Hydrochloride.

Core Mechanism of Action: From Prodrug to Photosensitizer

Hexaminolevulinate HCl (Cysview®) is the hydrochloride salt form of a hexyl ester of 5-ALA.[1] As a more lipophilic derivative of 5-ALA, HAL exhibits enhanced penetration through cellular membranes compared to its parent compound.[2][3] The mechanism unfolds through a sequential, multi-step process involving cellular uptake, enzymatic conversion, preferential accumulation, and fluorescence excitation.

Cellular Uptake and Hydrolysis

Following intravesical instillation into the bladder, HAL is readily taken up by the urothelial cells.[4] Its ester structure facilitates passive diffusion across the lipid bilayer of the cell membrane. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the hexyl ester bond, releasing 5-aminolevulinic acid (5-ALA) and hexanol into the cytoplasm.[2] This intracellular conversion effectively traps the 5-ALA, making it available for entry into the heme biosynthesis pathway.

The Heme Synthesis Pathway and Preferential PpIX Accumulation

The core of HAL's mechanism lies in its role as a prodrug that feeds into the natural heme synthesis pathway. This eight-enzyme process occurs in both the mitochondria and cytoplasm.[5][6]

-

Bypassing Rate Limitation: The formation of 5-ALA from glycine (B1666218) and succinyl-CoA, catalyzed by ALA synthase (ALAS), is the normal rate-limiting step of heme synthesis.[6] By providing an exogenous source of 5-ALA, HAL administration bypasses this regulatory checkpoint, leading to a surge of downstream intermediates.[3]

-

Conversion to PpIX: The supplied 5-ALA is converted through a series of enzymatic steps in the cytoplasm and mitochondria into Protoporphyrin IX (PpIX).[5][7]

-

Differential Metabolism in Neoplastic Cells: The preferential accumulation of PpIX in cancer cells is the key to diagnostic selectivity. This is attributed to a metabolic bottleneck at the final step of the pathway. The enzyme ferrochelatase, which catalyzes the insertion of ferrous iron (Fe²⁺) into PpIX to form heme, often exhibits lower activity in neoplastic cells compared to healthy cells.[2][8] This enzymatic imbalance leads to a buildup of fluorescent PpIX specifically in tumor tissue.[3][8] In contrast, normal cells efficiently convert PpIX to non-fluorescent heme.

Photodiagnosis: Excitation and Fluorescence

PpIX is a potent photosensitizer that absorbs light in the blue-violet spectrum (Soret peak around 405 nm) and emits light in the red spectrum (~635 nm).[9][10]

-

Blue Light Excitation: During a Blue Light Cystoscopy (BLC) procedure, the bladder is illuminated with blue light (typically 360–450 nm).[11][12]

-

Fluorescence Emission: The blue light excites the accumulated PpIX molecules in the tumor cells, causing them to fluoresce. This results in the neoplastic lesions appearing bright red or pink against the dark blue background of the normal, non-fluorescing urothelium.[4][13] This high-contrast visualization allows for the detection of tumors, including small papillary lesions and flat, difficult-to-see carcinoma in situ (CIS), that might be missed under standard white light cystoscopy.[14][15][16]

Signaling Pathways and Logical Relationships

Biochemical Pathway of HAL Metabolism

The following diagram illustrates the conversion of Hexaminolevulinate HCl to the fluorescent molecule Protoporphyrin IX within a target cancer cell.

Quantitative Data Summary

The efficacy of this compound is supported by extensive clinical data demonstrating improved diagnostic accuracy and patient outcomes.

Table 1: Pharmacokinetic Parameters of Intravesical Hexaminolevulinate

| Parameter | Value | Reference(s) |

| Administration Route | Intravesical Instillation | [9][17] |

| Recommended Dose | 50 mL of 8 mmol/L solution | [12] |

| Instillation Time | At least 1 hour (not to exceed 3 hours) | [6] |

| Systemic Bioavailability | ~7% (Range: 5%-10%) | [8][13][17] |

| Plasma Detection | No HAL, 5-ALA, or PpIX detected in plasma after instillation | [9] |

| Elimination Half-Life (IV) | Biphasic: 39 minutes (initial), 76 hours (terminal) | [8] |

Table 2: Diagnostic Performance of HAL Blue Light Cystoscopy (BLC) vs. White Light Cystoscopy (WLC)

| Parameter | HAL Blue Light Cystoscopy (BLC) | White Light Cystoscopy (WLC) | Improvement with BLC | Reference(s) |

| Overall Tumor Detection | 96% | 77% | +19% | [14][18] |

| Carcinoma in situ (CIS) Detection | 95% | 68% | +27% | [18] |

| Dysplasia Detection | 93% | 48% | +45% | [18] |

| Sensitivity (per lesion) | 99.1% | 76.8% | +22.3% | [1] |

| Sensitivity (per patient) | 92.3% | 80.8% | +11.5% | [19] |

| Specificity (per lesion) | 36.5% | 30.2% | Not significant | [1] |

| Specificity (per patient) | 48.0% | 49.1% | Not significant | [19] |

| Negative Predictive Value | 97.4% | 64.8% | +32.6% | [1] |

| Patients with additional Ta/T1 tumor detected only by BLC | 24.9% | N/A | N/A | [20] |

| Patients with CIS detected only by BLC | 26.7% | N/A | N/A | [20] |

Table 3: Impact on Patient Outcomes

| Parameter | HAL BLC Group | WLC Group | Relative Reduction | Reference(s) |

| Tumor Recurrence Rate (at 9-12 months) | 34.5% - 47% | 45.4% - 56% | 16% - 24% | [20][21] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings related to HAL's mechanism of action.

Protocol for Clinical Photodynamic Diagnosis (PDD) of NMIBC

This protocol outlines the clinical procedure for using HAL for blue light cystoscopy.

-

Patient Preparation:

-

HAL Reconstitution and Instillation:

-

Dwell Time:

-

Cystoscopic Examination:

-

After the dwell period, the patient evacuates the bladder. The cystoscopic examination should begin within 30 minutes of evacuation.[22]

-

Step A (White Light): Perform a complete, systematic inspection of the entire bladder using standard white light cystoscopy. Map any suspicious lesions.[6][23]

-

Step B (Blue Light): Switch the light source to blue light mode (360-450 nm). Re-inspect the entire bladder slowly, keeping the cystoscope close to the bladder wall to detect any red-fluorescing areas.[23]

-

Step C (Biopsy and Resection): Biopsy and/or resect all suspicious lesions identified under either white or blue light. After resection, re-inspect the area with blue light to ensure completeness of removal.[22][23]

-

Protocol for In Vitro Quantification of HAL-Induced PpIX Fluorescence

This protocol describes a method for measuring PpIX accumulation in bladder cancer cell lines versus normal cells using spectrofluorometry.

-

Cell Culture:

-

Culture human bladder carcinoma cells (e.g., T24, HT1197) and a control line of normal human urothelial cells in appropriate media and conditions (e.g., 37°C, 5% CO₂).

-

-

Cell Seeding:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

HAL Incubation:

-

Prepare a stock solution of HAL in a suitable solvent and dilute to final working concentrations (e.g., 1-200 µM) in serum-free culture medium.

-

Remove the old medium from the cells, wash with PBS, and add the HAL-containing medium. Incubate for a specified time course (e.g., 1, 2, 4, 6 hours) at 37°C. Include control wells with no HAL.

-

-

PpIX Extraction (Optional, for higher accuracy):

-

Wash cells with PBS.

-

Lyse the cells and extract PpIX using a solvent such as dimethyl sulfoxide (B87167) (DMSO) or a solvable solution.[24][25] Homogenize or sonicate to ensure complete extraction.[25]

-

-

Spectrofluorometry:

-

Data Analysis:

-

Subtract the background fluorescence from control (no HAL) wells.

-

Compare the fluorescence intensity between cancer and normal cell lines at different HAL concentrations and incubation times. Normalize fluorescence to cell number or protein concentration if necessary.

-

Protocol for In Vitro Cell Viability Assay after HAL-PDT

This protocol assesses the cytotoxic effect of HAL-mediated photodynamic therapy.

-

Cell Seeding and HAL Incubation:

-

Follow steps 1-3 from Protocol 4.2.

-

-

Irradiation:

-

After HAL incubation, wash the cells with PBS and add fresh, phenol (B47542) red-free medium.

-

Irradiate the cells with a light source emitting at a wavelength that excites PpIX (e.g., blue light at ~410 nm or red light at ~630 nm).[28]

-

Deliver a specific light dose (measured in J/cm²). Include control plates that are not irradiated ("dark toxicity") and plates that are irradiated without prior HAL incubation ("light only toxicity").[28][30]

-

-

Post-PDT Incubation:

-

Return the cells to the incubator for a period of time (e.g., 24 hours) to allow for cell death to occur.[31]

-

-

Cell Viability Measurement (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of ~0.5 mg/mL.[32]

-

Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[32]

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[32]

-

Read the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control group.

-

Plot cell viability against the light dose or HAL concentration to determine the phototoxic efficacy.

-

References

- 1. A comparison of hexaminolevulinate (Hexvix(®)) fluorescence cystoscopy and white-light cystoscopy for detection of bladder cancer: results of the HeRo observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A randomized study of hexaminolevulinate photodynamic therapy in patients with cervical intraepithelial neoplasia 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. urologytimes.com [urologytimes.com]

- 6. drugs.com [drugs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. reference.medscape.com [reference.medscape.com]

- 9. An open pharmacokinetic study of hexylaminolevulinate-induced photodiagnosis after intravesical administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. auajournals.org [auajournals.org]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. The role of hexaminolevulinate fluorescence cystoscopy in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of the bioavailability of [14C]-hexaminolevulinate using accelerator mass spectrometry after intravesical administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Improved detection and treatment of bladder cancer using hexaminolevulinate imaging: a prospective, phase III multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Photodynamic diagnosis of non-muscle-invasive bladder cancer with hexaminolevulinate cystoscopy: a meta-analysis of detection and recurrence based on raw data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hexaminolevulinate-guided fluorescence cystoscopy reduces recurrence in patients with non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. atlanticurologyclinics.com [atlanticurologyclinics.com]

- 23. canjurol.com [canjurol.com]

- 24. scielo.br [scielo.br]

- 25. δ-aminolevulinic acid–induced protoporphyrin IX concentration correlates with histopathologic markers of malignancy in human gliomas: the need for quantitative fluorescence-guided resection to identify regions of increasing malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of Hexaminolevulinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaminolevulinate (B171288) hydrochloride, the hexyl ester of 5-aminolevulinic acid (ALA), is a crucial photosensitizing agent in the photodynamic diagnosis (PDD) of non-muscle invasive bladder cancer (NMIBC). This technical guide provides a comprehensive overview of its synthesis, discovery, and mechanism of action, supported by detailed experimental protocols and quantitative data from pivotal clinical trials. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and oncology.

Discovery and Development

Hexaminolevulinate hydrochloride was developed by the Norwegian pharmaceutical company Photocure ASA .[1] It is marketed under the trade names Cysview® in the United States and Canada, and Hexvix® in other regions.[2][3] The development of hexaminolevulinate was driven by the need to improve upon the diagnostic limitations of 5-aminolevulinic acid (ALA). While ALA is a natural precursor to the photosensitizer Protoporphyrin IX (PpIX), its hydrophilic nature limits its penetration through cell membranes. To enhance bioavailability, more lipophilic derivatives of ALA were explored, leading to the synthesis of its alkyl esters.[1] Hexaminolevulinate, being more lipophilic, demonstrates improved uptake by tumor cells.[4][5]

Photocure ASA holds several patents for hexaminolevulinate and its use in photodynamic diagnosis and therapy.[1][4][6] The company has also entered into strategic partnerships for the commercialization of the product in various regions, including an agreement with Asieris MediTech Co., Ltd. for mainland China and Taiwan.[2]

Synthesis of this compound

The synthesis of this compound involves the esterification of 5-aminolevulinic acid (ALA) with hexanol. The following is a representative experimental protocol derived from established methods for the synthesis of ALA esters.

Experimental Protocol: Synthesis of Hexyl 5-aminolevulinate Hydrochloride

Materials:

-

5-aminolevulinic acid hydrochloride (ALA·HCl)

-

Thionyl chloride (SOCl₂)

-

n-Hexanol

-

Anhydrous diethyl ether

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Activation of 5-Aminolevulinic Acid: To a solution of a catalytic amount of dimethylformamide (DMF) in thionyl chloride (1 mL), add 5-aminolevulinic acid hydrochloride (200 mg, 1.19 mmol) at room temperature.

-

Reaction: Stir the resulting reaction mixture for 12 hours at room temperature.

-

Removal of Excess Reagent: Evaporate the mixture under reduced pressure to remove excess thionyl chloride and obtain the reactive intermediate.

-

Esterification: To the residue, add n-hexanol (0.5 mL) and stir for 1.5 hours at room temperature.

-

Purification: Evaporate the reaction mixture under reduced pressure and purify the residue using silica (B1680970) gel column chromatography (Eluent: Methanol:Dichloromethane, 1:8) to yield hexyl 5-aminolevulinate hydrochloride as a yellow oil.

Mechanism of Action in Photodynamic Diagnosis

This compound functions as a prodrug that leads to the selective accumulation of the photosensitizer Protoporphyrin IX (PpIX) in neoplastic cells.

-

Cellular Uptake and Hydrolysis: Following intravesical instillation, the lipophilic hexaminolevulinate penetrates the bladder mucosa and is taken up by urothelial cells. Inside the cells, non-specific esterases hydrolyze the hexyl ester to 5-aminolevulinic acid (ALA).

-

PpIX Biosynthesis: The intracellular ALA enters the heme biosynthesis pathway, leading to the production and accumulation of the photoactive intermediate, PpIX. In cancer cells, there is a preferential accumulation of PpIX, which is attributed to a combination of factors including increased uptake of ALA esters and altered enzymatic activity in the heme synthesis pathway, particularly a potential reduction in ferrochelatase activity which converts PpIX to heme.[1]

-

Fluorescence Detection: When the bladder is illuminated with blue light (wavelength 360-450 nm) from a cystoscope, the accumulated PpIX in the tumor cells fluoresces, emitting a characteristic red light.[7] This allows for the visualization of cancerous lesions, including flat, difficult-to-detect carcinoma in situ (CIS), which may be missed under standard white light cystoscopy.

References

- 1. Hexyl aminolevulinate: 5-ALA hexylester, 5-ALA hexylesther, aminolevulinic acid hexyl ester, hexaminolevulinate, hexyl 5-aminolevulinate, P 1206 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cms.photocure.com [cms.photocure.com]

- 3. mb.cision.com [mb.cision.com]

- 4. nordiclifescience.org [nordiclifescience.org]

- 5. abmole.com [abmole.com]

- 6. US7530461B2 - Esters of 5-aminolevulinic acid as photosensitizing agents in photochemotherapy - Google Patents [patents.google.com]

- 7. Safety of hexaminolevulinate for blue light cystoscopy in bladder cancer. A combined analysis of the trials used for registration and postmarketing data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Accumulation of Protoporphyrin IX from Hexaminolevulinate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hexaminolevulinate hydrochloride (HAL), a lipophilic derivative of 5-aminolevulinic acid (5-ALA), is a crucial prodrug that leads to the preferential accumulation of the photosensitizer Protoporphyrin IX (PpIX) in neoplastic cells. This phenomenon is the cornerstone of photodynamic diagnosis (PDD) and photodynamic therapy (PDT) for various cancers. This technical guide provides a comprehensive overview of the core mechanisms governing PpIX accumulation following HAL administration. It details the cellular uptake of HAL, the enzymatic cascade of the heme synthesis pathway, and key factors that influence the rate and extent of PpIX buildup. Furthermore, this document offers detailed experimental protocols for the quantification of PpIX and presents quantitative data in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the underlying processes.

Introduction to this compound (HAL) and Protoporphyrin IX (PpIX)

This compound (HAL) is the hexyl ester of 5-aminolevulinic acid (5-ALA), a naturally occurring amino acid and an early precursor in the heme biosynthesis pathway.[1][2] The esterification of 5-ALA to HAL increases its lipophilicity, which enhances its penetration through cell membranes compared to the more water-soluble 5-ALA.[2][3] This improved bioavailability is a key advantage in clinical applications.[3]

Once inside the cell, HAL is rapidly hydrolyzed by nonspecific esterases to 5-ALA, which then enters the heme synthesis pathway.[3] In cancer cells, a combination of increased uptake and altered enzymatic activity within this pathway leads to the accumulation of Protoporphyrin IX (PpIX), a potent endogenous photosensitizer.[1][4] PpIX is the final precursor to heme in this metabolic cascade.[5][6]

When exposed to light of a specific wavelength (typically blue light around 405 nm), PpIX becomes excited and transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS).[1][7] This process forms the basis of photodynamic therapy (PDT), a targeted cancer treatment. Additionally, the excited PpIX emits a characteristic red fluorescence (with peaks around 635 nm and 705 nm), which is utilized in photodynamic diagnosis (PDD) for the real-time visualization of malignant tissues during surgery.[1][4][8]

Mechanism of Protoporphyrin IX Accumulation from HAL

The selective accumulation of PpIX in cancer cells following HAL administration is a multifactorial process, primarily driven by alterations in the heme synthesis pathway and differential transporter expression.

Cellular Uptake and Conversion of HAL

HAL's enhanced lipophilicity allows for more efficient diffusion across the cell membrane compared to 5-ALA.[2] Upon entering the cytoplasm, intracellular esterases cleave the hexyl ester group, releasing 5-ALA.[3] This free 5-ALA then serves as a substrate for the heme synthesis pathway, bypassing the rate-limiting step of endogenous 5-ALA production by ALA synthase (ALAS).[4][5]

The Heme Synthesis Pathway

The synthesis of heme is an eight-step enzymatic process that occurs in both the mitochondria and the cytoplasm.[5] The introduction of exogenous 5-ALA from HAL leads to a surge of intermediates down this pathway. The key enzymatic steps leading to PpIX are as follows:

-

Formation of Porphobilinogen (PBG): In the cytoplasm, two molecules of 5-ALA are condensed by the enzyme ALA dehydratase (ALAD) to form porphobilinogen.[4]

-

Formation of Uroporphyrinogen III: Four molecules of PBG are subsequently polymerized and cyclized to form uroporphyrinogen III in a two-step process involving porphobilinogen deaminase (PBGD) and uroporphyrinogen III synthase (UROS) .[4]

-

Formation of Coproporphyrinogen III: Uroporphyrinogen decarboxylase (UROD) then removes four carboxyl groups from uroporphyrinogen III to yield coproporphyrinogen III.[4]

-

Transport into Mitochondria: Coproporphyrinogen III is transported back into the mitochondria.[9]

-

Formation of Protoporphyrinogen (B1215707) IX: Inside the mitochondria, coproporphyrinogen oxidase (CPOX) catalyzes the conversion of coproporphyrinogen III to protoporphyrinogen IX.[10]

-

Formation of Protoporphyrin IX (PpIX): The enzyme protoporphyrinogen oxidase (PPOX) then oxidizes protoporphyrinogen IX to form the fluorescent PpIX.[5][10]

The final step in this pathway is the insertion of ferrous iron (Fe²⁺) into PpIX by the enzyme ferrochelatase (FECH) to form heme.[9][10]

Factors Influencing Preferential PpIX Accumulation in Cancer Cells

The preferential buildup of PpIX in malignant cells is attributed to several factors:

-

Decreased Ferrochelatase (FECH) Activity: Many cancer cell types exhibit lower FECH activity compared to normal cells.[4] This enzymatic bottleneck leads to a buildup of its substrate, PpIX. The reduced FECH activity in tumors can be linked to the Warburg effect, where altered anaerobic metabolism results in a scarcity of ferrous ions (Fe²⁺), a necessary cofactor for FECH.[4]

-

Transporter Expression: The expression levels of certain ATP-binding cassette (ABC) transporters play a crucial role. For instance, ABCG2 is known to export PpIX out of the cell, and its downregulation in some cancer cells can contribute to higher intracellular accumulation.[4][11][12] Conversely, transporters like PEPT1, which can import 5-ALA, may be upregulated in tumor cells, further enhancing the substrate supply for PpIX synthesis.[4][12]

-

Cell Proliferation Rate: Rapidly proliferating cells, a characteristic of many cancers, have a high metabolic rate, which can lead to increased uptake of 5-ALA and subsequent PpIX synthesis.[13][14] Dormant cancer cells have also been shown to accumulate high levels of PpIX.[12]

-

Iron Availability: The availability of intracellular iron is a critical determinant of FECH activity. The use of iron chelators, such as deferoxamine, can inhibit FECH and significantly enhance PpIX accumulation.[15]

Quantitative Analysis of PpIX Accumulation

The quantification of PpIX is essential for optimizing HAL-based PDD and PDT protocols. Below are tables summarizing representative quantitative data from the literature.

Table 1: Comparative PpIX Production from HAL and 5-ALA in Bladder Cancer Cells

| Cell Line | Compound | Concentration | Incubation Time (hours) | Relative PpIX Content (Fold Increase vs. Control) | Reference |

| AY27 (Rat Bladder Carcinoma) | 5-ALA | 5 mM | 2 | ~15 | [16] |

| AY27 (Rat Bladder Carcinoma) | hALA (HAL) | 10 µM | 2 | ~22.5 (1.5-fold greater than 5 mM 5-ALA) | [16] |

| Reh (Human B-cell leukemia) | 5-ALA | 1 mM | 4 | ~40 | [17] |

| Reh (Human B-cell leukemia) | hALA (HAL) | 10 µM | 4 | ~100 (approx. 100 times more efficient than ALA) | [17] |

Table 2: Time-Dependent Accumulation of PpIX in Glioma Patients after 5-ALA Administration

| Time After Administration (hours) | Mean Estimated PpIX Concentration (µg/mL) | Reference |

| 3-4 | ~3.5 | [18] |

| 5-6 | ~4.5 | [18] |

| 7-8 | ~5.0 (Peak) | [18] |

| 9-10 | ~4.0 | [18] |

| Note: Data is for 5-ALA, but provides a kinetic profile relevant to HAL-derived PpIX. |

Table 3: Impact of Modulators on PpIX Fluorescence in Glioblastoma Cell Lines

| Cell Line | Treatment | Fold Increase in PpIX Fluorescence (vs. 5-ALA alone) | Reference |

| U87MG | 5-ALA + SnPP + DFO + Genistein | 2.47 | [19] |

| U87vIII | 5-ALA + SnPP + DFO + Genistein | 3.28 | [19] |

| SnPP: Tin Protoporphyrin IX (HO-1 inhibitor), DFO: Deferoxamine (iron chelator), Genistein (ABCG2 inhibitor) |

Experimental Protocols

Accurate quantification of HAL-induced PpIX requires meticulous experimental procedures. The following are detailed methodologies for key experiments.

Cell Culture and HAL Treatment

-

Cell Seeding: Plate cancer cells (e.g., human bladder cancer HT1197 or glioblastoma U87MG) in appropriate culture vessels (e.g., 96-well plates for fluorescence readings or larger flasks for HPLC analysis) at a density that allows for logarithmic growth during the experiment. Culture in standard medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Preparation of HAL Stock Solution: Prepare a stock solution of this compound in a suitable solvent like serum-free culture medium or PBS. Protect the solution from light.

-

Cell Treatment: After allowing cells to adhere overnight, replace the culture medium with fresh medium containing the desired final concentration of HAL (e.g., 10 µM to 1 mM). For control wells, add an equivalent volume of the vehicle.

-

Incubation: Incubate the cells for a specified period (e.g., 2, 4, 8, or 24 hours) at 37°C and 5% CO₂. All steps involving HAL and subsequent PpIX-containing cells should be performed in dimmed light to prevent photobleaching.[20]

PpIX Extraction for HPLC Analysis

-

Cell Harvesting: Following incubation, wash the cells twice with ice-cold PBS.

-

Cell Lysis and Extraction: Add a solvent mixture, such as ethyl acetate-acetic acid (4:1 v/v), to the cell pellet.[21] Alternatively, use acetone (B3395972) for extraction.[20][22]

-

Homogenization: Thoroughly resuspend the cells in the extraction solvent. This can be aided by vortexing and sonication.

-

Centrifugation: Centrifuge the mixture to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted PpIX.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a known volume of the HPLC mobile phase.

-

Filtration: Filter the final solution through a 0.45 µm membrane prior to HPLC injection.[22]

PpIX Quantification Methods

-

Instrumentation: Use a spectrofluorometer or a fluorescence microplate reader.

-

Wavelengths: Set the excitation wavelength to approximately 405 nm and measure the emission spectrum, with the primary peak expected around 635 nm.[8][23]

-

Measurement (Intact Cells): For in-plate readings of live cells, wash the cells with PBS after HAL incubation and measure the fluorescence directly in the plate.

-

Measurement (Lysate): For extracted samples, transfer the reconstituted extract to a quartz cuvette or a microplate for analysis.

-

Standard Curve: Prepare a series of PpIX standards of known concentrations in the same solvent as the samples. Measure their fluorescence intensity and plot a standard curve of intensity versus concentration.

-

Quantification: Determine the PpIX concentration in the samples by interpolating their fluorescence intensity on the standard curve.

-

HPLC System: Use a reversed-phase HPLC system equipped with a C18 column and a fluorescence or DAD detector.[20][22][24]

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water with an acid modifier like formic acid. For example, a gradient could be: Mobile Phase A (60% acetonitrile + 40% water + 0.1% formic acid) and Mobile Phase B (100% acetone + 0.1% formic acid).[22]

-

Detection: For fluorescence detection, set the excitation wavelength at ~406 nm and the emission wavelength at ~635 nm.[22] For DAD detection, monitor the absorbance at the Soret band peak, around 400-414 nm.[24][25]

-

Injection and Elution: Inject the filtered sample extract onto the column and run the gradient program. The retention time for PpIX will be determined by the specific column and mobile phase conditions.

-

Quantification: Create a calibration curve by injecting known concentrations of a PpIX standard. Quantify the PpIX in the samples by comparing their peak areas to the calibration curve.

Visualizations: Pathways and Workflows

Signaling Pathways and Metabolic Processes

References

- 1. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 7. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. Kinetic Evaluation of Determinant Factors for Cellular Accumulation of Protoporphyrin IX Induced by External 5-Aminolevulinic Acid for Photodynamic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dormant cancer cells accumulate high protoporphyrin IX levels and are sensitive to 5-aminolevulinic acid-based photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Factors affecting aminolaevulinic acid-induced generation of protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative spectroscopic analysis of 5-aminolevulinic acid-induced protoporphyrin IX fluorescence intensity in diffusely infiltrating astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of 5-aminolevulinic acid-dependent protoporphyrin IX accumulations in human histiocytic lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biosynthesis and photodynamic efficacy of protoporphyrin IX (PpIX) generated by 5-aminolevulinic acid (ALA) or its hexylester (hALA) in rat bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of protoporphyrin IX production, phototoxicity and cell death pathway induced by hexylester of 5-aminolevulinic acid in Reh and HPB-ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorescence-Based Measurement of Real-Time Kinetics of Protoporphyrin IX After 5-Aminolevulinic Acid Administration in Human In Situ Malignant Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]

- 20. benchchem.com [benchchem.com]

- 21. Quantitative determination of Zn protoporphyrin IX, heme and protoporphyrin IX in Parma ham by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]

- 23. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]

- 24. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Hexaminolevulinate Hydrochloride: Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaminolevulinate (B171288) hydrochloride (HAL), a lipophilic derivative of the naturally occurring amino acid 5-aminolevulinic acid (ALA), is a potent prodrug for the photosensitizer Protoporphyrin IX (PpIX). Its enhanced cellular uptake compared to ALA has established it as a valuable tool in photodynamic diagnosis (PDD), particularly for the detection of bladder cancer. This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of HAL, intended to serve as a resource for researchers, scientists, and professionals in drug development. This document details the mechanisms of HAL's entry into the cell, its enzymatic conversion to ALA, and the subsequent biosynthesis of PpIX within the heme synthesis pathway. Furthermore, it explores the factors influencing PpIX accumulation and the cellular responses, including signaling pathways leading to apoptosis and autophagy, following photodynamic activation. Detailed experimental protocols and quantitative data are presented to facilitate further research and application of this important diagnostic and therapeutic agent.

Introduction

Hexaminolevulinate hydrochloride (HAL) is the hexylester of 5-aminolevulinic acid (ALA), a precursor in the heme biosynthetic pathway.[1][2] Due to its increased lipophilicity over ALA, HAL exhibits enhanced penetration across cell membranes, leading to higher intracellular concentrations of ALA and, consequently, a more significant accumulation of the photosensitive molecule Protoporphyrin IX (PpIX) in target cells.[3] This preferential accumulation in neoplastic tissues forms the basis of its clinical application in photodynamic diagnosis (PDD), where HAL-induced PpIX fluorescence allows for the visualization of cancerous lesions, most notably in non-muscle invasive bladder cancer.[4][5] Understanding the intricacies of HAL's cellular uptake and metabolism is paramount for optimizing its diagnostic and potential therapeutic applications.

Cellular Uptake of this compound

The primary mechanism for the cellular uptake of the lipophilic HAL molecule is believed to be passive diffusion across the cell membrane's lipid bilayer.[6][7] This contrasts with the uptake of its parent compound, ALA, which is primarily mediated by transporters such as the peptide transporters PEPT1 and PEPT2.[8][9]

While passive diffusion is the predominant route of entry, the potential for carrier-mediated transport, especially at higher concentrations, cannot be entirely ruled out and warrants further investigation. To date, specific kinetic parameters for HAL uptake, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), have not been extensively reported in the literature.

Table 1: Comparison of Cellular Uptake Mechanisms for HAL and ALA

| Feature | This compound (HAL) | 5-Aminolevulinic Acid (ALA) |

| Primary Mechanism | Passive Diffusion | Carrier-Mediated Transport |

| Key Transporters | Not well-defined; potential for minor role of PEPT1/PEPT2.[10] | PEPT1, PEPT2, and other amino acid transporters.[8][11] |

| Lipophilicity | High | Low |

| Uptake Efficiency | High | Low |

Intracellular Metabolism of Hexaminolevulinate

Upon entering the cell, HAL undergoes a critical metabolic conversion to become biologically active. This process involves two main stages: hydrolysis to ALA and the subsequent conversion of ALA to PpIX via the heme synthesis pathway.

Hydrolysis of Hexaminolevulinate to 5-Aminolevulinic Acid

The first step in HAL's intracellular journey is its hydrolysis by nonspecific intracellular esterases . These enzymes cleave the hexyl ester bond, releasing 5-aminolevulinic acid (ALA) and hexanol into the cytoplasm.

Heme Synthesis Pathway and Protoporphyrin IX (PpIX) Accumulation

The newly formed ALA enters the heme synthesis pathway , a series of enzymatic reactions that ultimately produce heme. In the context of PDD, the crucial step is the accumulation of the intermediate molecule, Protoporphyrin IX (PpIX), a potent photosensitizer.

The key enzymatic steps are as follows:

-

ALA Dehydratase: Two molecules of ALA are condensed to form porphobilinogen (B132115) (PBG).

-

Hydroxymethylbilane Synthase: Four molecules of PBG are combined to form hydroxymethylbilane.

-

Uroporphyrinogen III Synthase: Hydroxymethylbilane is converted to uroporphyrinogen III.

-

Uroporphyrinogen Decarboxylase: Uroporphyrinogen III is decarboxylated to coproporphyrinogen III.

-

Coproporphyrinogen Oxidase: Coproporphyrinogen III is oxidized to protoporphyrinogen (B1215707) IX.

-

Protoporphyrinogen Oxidase: Protoporphyrinogen IX is oxidized to form the fluorescent Protoporphyrin IX (PpIX) .

In normal cells, the final step of the pathway involves the insertion of ferrous iron (Fe²⁺) into PpIX by the enzyme ferrochelatase to form non-fluorescent heme. However, in many cancer cells, the activity of ferrochelatase is relatively low, leading to an accumulation of PpIX. This differential accumulation is a key factor in the tumor selectivity of HAL-based PDD.

Factors Influencing Protoporphyrin IX Accumulation

Several factors can influence the intracellular concentration of PpIX, thereby affecting the efficacy of HAL-PDD.

-

Ferrochelatase Activity: As mentioned, lower ferrochelatase activity in tumor cells is a primary reason for PpIX accumulation.

-

Efflux Transporters: The ATP-binding cassette (ABC) transporter, specifically ABCG2 (Breast Cancer Resistance Protein) , has been shown to actively efflux PpIX from cells, thus reducing its intracellular concentration.[9] Inhibition of ABCG2 could potentially enhance the efficacy of HAL-PDT.

-

Cellular Proliferation Rate: Rapidly proliferating cells, such as cancer cells, often have a higher metabolic rate, which can lead to increased PpIX synthesis.[12]

Table 2: Factors Modulating Intracellular PpIX Concentration

| Factor | Effect on PpIX Accumulation | Mechanism |

| Low Ferrochelatase Activity | Increase | Reduced conversion of PpIX to heme. |

| High ABCG2 Expression | Decrease | Increased efflux of PpIX from the cell. |

| High Cellular Proliferation | Increase | Increased metabolic activity and heme synthesis demand. |

Cellular Response to HAL-Mediated Photodynamic Therapy

Upon exposure to light of an appropriate wavelength (typically blue light, ~400-450 nm), the accumulated PpIX becomes photoactivated, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). These highly reactive species cause oxidative damage to cellular components, ultimately leading to cell death through various signaling pathways.

Apoptosis

HAL-PDT is known to induce apoptosis (programmed cell death) through both caspase-dependent and caspase-independent pathways.[6][13]

-

Caspase-Dependent Pathway: Photo-oxidation of mitochondrial membranes can lead to the release of cytochrome c into the cytosol. This triggers the formation of the apoptosome and the activation of a cascade of caspases (initiator caspase-9 and executioner caspase-3), leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[13][14]

-

Caspase-Independent Pathway: HAL-PDT can also induce the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. AIF translocates to the nucleus and causes large-scale DNA fragmentation in a caspase-independent manner.[6]

Autophagy

Autophagy, a cellular process of self-digestion, can also be triggered by HAL-PDT.[10][15] The role of autophagy in this context is complex and can be either pro-survival or pro-death.

-

Pro-survival Autophagy: Autophagy may initially serve as a protective mechanism, allowing cells to remove damaged organelles and proteins, thereby promoting survival after PDT-induced stress.[8][16]

-

Pro-death Autophagy: Excessive or prolonged autophagy can lead to a form of programmed cell death distinct from apoptosis.

The signaling pathways regulating PDT-induced autophagy often involve the modulation of the mTOR and AMPK pathways.[17][18] The interplay between apoptosis and autophagy following HAL-PDT is an active area of research.

Experimental Protocols

This section provides an overview of key experimental protocols for studying the cellular uptake and metabolism of HAL.

In Vitro Cell Culture and HAL Treatment

-

Cell Lines: A variety of cancer cell lines can be used, with bladder cancer cell lines (e.g., T24, UM-UC-3) being particularly relevant. Normal cell lines (e.g., normal human urothelial cells) should be used as controls.

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

HAL Treatment: A stock solution of HAL is prepared and diluted to the desired final concentration in the cell culture medium. Incubation times can vary depending on the experimental endpoint, but are typically in the range of 1 to 4 hours.[19]

Quantification of Intracellular HAL, ALA, and PpIX by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of HAL and its metabolites.[20][21][22][23][24][25]

-

Sample Preparation:

-

After incubation with HAL, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer).

-

Proteins are precipitated with a solvent like acetonitrile (B52724) or methanol.

-

The supernatant containing the analytes is collected after centrifugation.

-

-

LC-MS/MS Analysis:

-

Chromatographic separation is typically achieved using a reverse-phase C18 column.

-

A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid, is commonly used.

-

Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for HAL, ALA, and PpIX are monitored.

-

Quantification is achieved by comparing the peak areas of the analytes to those of stable isotope-labeled internal standards.

-

Measurement of Intracellular Esterase Activity

The activity of intracellular esterases responsible for HAL hydrolysis can be assessed using spectrophotometric assays.[3][15][26][27][28]

-

Principle: A chromogenic or fluorogenic ester substrate that is structurally similar to HAL is used. The cleavage of the ester bond by esterases releases a product that can be quantified by measuring changes in absorbance or fluorescence.

-

Protocol Outline:

-

Prepare a cell lysate from the cells of interest.

-

Incubate the cell lysate with a known concentration of the substrate in a suitable buffer.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the enzyme activity based on the rate of product formation, which can be determined from a standard curve of the product.

-

In Vitro Phototoxicity Assay

The cytotoxic effect of HAL-PDT can be evaluated using various in vitro assays.[4][7][29][30][31][32][33]

-

Protocol Outline:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Incubate the cells with various concentrations of HAL for a defined period.

-

Wash the cells to remove extracellular HAL.

-

Expose the cells to a light source with the appropriate wavelength and dose.

-

After a post-irradiation incubation period (e.g., 24-48 hours), assess cell viability using assays such as the MTT, XTT, or neutral red uptake assay.

-

-

Controls: Include control groups with no HAL, no light, and both HAL and light to differentiate between dark toxicity and phototoxicity.

Conclusion

This compound is a valuable diagnostic agent with a well-defined mechanism of cellular uptake and metabolism that leads to the selective accumulation of the photosensitizer PpIX in cancer cells. Its lipophilic nature facilitates passive diffusion across the cell membrane, and subsequent intracellular enzymatic reactions result in the production of the fluorescent and photoactive PpIX. The efficacy of HAL-based PDD is influenced by a variety of cellular factors, and its activation triggers complex signaling pathways leading to cell death. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced aspects of HAL's cellular biology, which will be crucial for the continued development and optimization of its clinical applications in both diagnostics and potentially as a therapeutic agent in photodynamic therapy. Further research into the quantitative kinetics of HAL uptake and the intricate details of the cellular responses to HAL-PDT will undoubtedly pave the way for more effective cancer management strategies.

References

- 1. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A carrier-mediated transport of toxins in a hybrid membrane. Safety barrier between a patients blood and a bioartificial liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 4. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the bioavailability of [14C]-hexaminolevulinate using accelerator mass spectrometry after intravesical administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of both caspase-dependent and -independent pathways in apoptotic induction by hexaminolevulinate-mediated photodynamic therapy in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exact kinetics of drug permeation through phospholipid membranes via path sampling methodology [biblio.ugent.be]

- 8. Autophagy pathways activated in response to PDT contribute to cell resistance against ROS damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Death Pathways in Photodynamic Therapy of Cancer [dspace.mit.edu]

- 10. Study of the mechanisms of uptake of 5-aminolevulinic acid derivatives by PEPT1 and PEPT2 transporters as a tool to improve photodynamic therapy of tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative visualization of passive transport across bilayer lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Autophagy pathways activated in response to PDT contribute to cell resistance against ROS damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Autophagy Regulation and Photodynamic Therapy: Insights to Improve Outcomes of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 19. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholars.mssm.edu [scholars.mssm.edu]

- 21. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. | Semantic Scholar [semanticscholar.org]

- 23. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Implementation of an in vitro methodology for phototoxicity evaluation in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 32. [In vitro methods for phototoxicity and photocarcinogenicity testing of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Photodynamic Therapy and Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Hexaminolevulinate Hydrochloride-Induced Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Protoporphyrin IX (PpIX) induced by the precursor Hexaminolevulinate Hydrochloride (HAL). It details the underlying biochemical pathways, quantitative spectroscopic data, and standardized experimental protocols for the analysis of this crucial photosensitizer.

Introduction: HAL and the Induction of PpIX

Hexaminolevulinate (HAL) is a hexyl ester derivative of 5-aminolevulinic acid (ALA), a natural precursor in the heme biosynthesis pathway.[1][2] Due to its increased lipophilicity compared to ALA, HAL exhibits enhanced cellular uptake, leading to a significant and preferential accumulation of the photosensitive molecule Protoporphyrin IX (PpIX) in neoplastic tissues.[2][3] This selective accumulation is the cornerstone of HAL-based photodynamic diagnosis (PDD) and photodynamic therapy (PDT). When excited by light of a specific wavelength, PpIX radiates a characteristic red fluorescence, allowing for the visualization of tumor margins.[3][4] This process, however, is also accompanied by photobleaching, the light-induced degradation of PpIX, which is a critical factor in dosimetry for both diagnostic and therapeutic applications.[5][6][7]

Biochemical Pathway of HAL-Induced PpIX Synthesis

Exogenously administered HAL is readily taken up by cells and intracellularly hydrolyzed to ALA. This ALA then enters the natural heme synthesis pathway. The critical step for PpIX accumulation is that the administration of exogenous HAL bypasses the normal rate-limiting step of the pathway, which is the formation of ALA from glycine (B1666218) and succinyl-CoA by the enzyme ALAS.[3][8][9]

The subsequent enzymatic conversions proceed as follows:

-

In the cytoplasm, two molecules of ALA are condensed to form porphobilinogen (B132115) (PBG).[3]

-

Four PBG molecules are then polymerized to form hydroxymethylbilane, which is subsequently converted to uroporphyrinogen III.

-

Uroporphyrinogen III is decarboxylated to form coproporphyrinogen III.[3]

-

Coproporphyrinogen III is transported back into the mitochondria.[3][9]

-

Inside the mitochondria, it is converted first to protoporphyrinogen (B1215707) IX and then oxidized to the fluorescent PpIX by the enzyme protoporphyrinogen oxidase (PPOX).[8][9]

In cancer cells, a combination of increased uptake of the precursor and decreased activity of the enzyme ferrochelatase (FECH), which converts PpIX to non-fluorescent heme, leads to the preferential accumulation of PpIX.[1][3]

Biochemical pathway of HAL-induced PpIX synthesis.

Spectroscopic Properties of PpIX

The spectroscopic behavior of PpIX is highly dependent on its local microenvironment, including solvent polarity, pH, and aggregation state.[10]

The UV-visible absorption spectrum of PpIX is characterized by an intense absorption band in the blue region of the spectrum, known as the Soret band, and four weaker absorption bands at longer wavelengths, known as Q-bands.[10][11] The aggregation of PpIX in aqueous solutions can cause a broadening of the Soret band.[10]

| Table 1: Absorption Maxima of PpIX in Various Solvents | |

| Solvent | Soret Band (nm) |

| Chloroform | ~407 |

| Ethanol | ~406 |

| Phosphate-Buffered Saline (PBS) | Broadened / Split |

| Fetal Bovine Serum (FBS) | ~405 |

Data compiled from multiple sources indicating typical peak positions.[10][12]

Upon excitation, typically with blue light around 405 nm corresponding to the Soret band, PpIX exhibits a characteristic fluorescence emission spectrum in the red region, with two main peaks.[10][13] The exact peak positions and intensity are sensitive to the environment; for instance, in aqueous solutions without surfactants, PpIX tends to aggregate, which significantly quenches its fluorescence.[10][13]

| Table 2: Fluorescence Properties of PpIX | |

| Parameter | Value / Range |

| Typical Excitation Maximum | 405 - 415 nm[13] |

| Emission Maxima (in vitro) | ~635 nm and ~700 nm[14] |

| Fluorescence Quantum Yield (Φf) | Highly solvent-dependent; higher in non-polar solvents (e.g., 0.06 in chloroform) and lower in aqueous media.[10][12] |

| Fluorescence Lifetime (τ) | Ranges from ~3 ns in glioma cells to ~16 ns in solvents, indicating strong environmental influence.[15] |

PpIX is susceptible to photodegradation, or photobleaching, upon exposure to light, especially in the presence of oxygen.[5][6] This process involves the photo-oxidation of the PpIX molecule, leading to the formation of photoproducts that may have different absorption and emission characteristics, often with a characteristic absorption band around 670 nm.[6][14] The rate of photobleaching is dependent on the light dose and the initial concentration of PpIX.[5][7] It has been observed that 70-95% of PpIX can be degraded by clinically relevant light exposures.[5]

Experimental Protocols

This protocol outlines a typical workflow for inducing and measuring PpIX fluorescence in an adherent cancer cell line.

-

Cell Culture: Plate cancer cells (e.g., HT1197 bladder cancer cells) in a suitable multi-well plate or on coverslips in complete culture medium and grow to 70-80% confluency.[1]

-

Incubation with HAL: Prepare a stock solution of HAL hydrochloride in a suitable buffer (e.g., PBS). Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 50 µM).[1][16] Replace the culture medium with the HAL-containing medium and incubate the cells for a specified period (e.g., 2-4 hours) at 37°C in the dark.[1][16]

-

Washing: After incubation, remove the HAL-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular PpIX and residual HAL.

-

Fluorescence Measurement:

-

Microscopy: For qualitative and semi-quantitative analysis, use a fluorescence microscope equipped with a DAPI/FITC/TRITC filter set. Excite the cells with blue light (e.g., ~405 nm) and capture the red fluorescence emission using a long-pass filter (e.g., >600 nm).[17]

-

Spectrofluorometry/Plate Reader: For quantitative analysis, use a fluorescence plate reader. Set the excitation wavelength to ~405 nm and record the emission spectrum from ~600 nm to ~750 nm. The peak intensity at ~635 nm is typically used for quantification.[17]

-

Flow Cytometry: For single-cell analysis, cells can be trypsinized, resuspended in PBS, and analyzed on a flow cytometer using a blue excitation laser (e.g., 488 nm) and detecting the emission in a red channel (e.g., >650 nm).[17][18]

-

-

Data Normalization: To account for variations in cell number, fluorescence intensity can be normalized to the total protein content of the sample, determined by a standard protein assay (e.g., BCA assay).[17]

Experimental workflow for measuring HAL-induced PpIX.

Conclusion

The spectroscopic properties of HAL-induced PpIX are fundamental to its clinical utility in oncology. A thorough understanding of its absorption, fluorescence, and photobleaching characteristics is essential for optimizing light sources, detection systems, and treatment protocols. The dependence of these properties on the cellular microenvironment underscores the importance of conducting measurements under conditions that are as close to the in vivo situation as possible. The protocols and data presented in this guide serve as a foundational resource for researchers and developers working to advance photodynamic applications in medicine.

References

- 1. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and photodynamic efficacy of protoporphyrin IX (PpIX) generated by 5-aminolevulinic acid (ALA) or its hexylester (hALA) in rat bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma protoporphyrin IX following administration of 5-aminolevulinic acid as a potential tumor marker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protoporphyrin IX dimethyl ester [omlc.org]

- 13. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protoporphyrin IX fluorescence photobleaching increases with the use of fractionated irradiation in the esophagus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Widefield fluorescence lifetime imaging of protoporphyrin IX for fluorescence‐guided neurosurgery: An ex vivo feasibility study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway [thno.org]

- 18. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]

Hexaminolevulinate Hydrochloride vs. 5-ALA: A Technical Deep Dive into Uptake Efficiency and Protoporphyrin IX Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Aminolevulinic acid (5-ALA) and its hexylester derivative, Hexaminolevulinate Hydrochloride (HAL), are both precursors in the heme biosynthesis pathway, leading to the accumulation of the photosensitizer Protoporphyrin IX (PpIX) in neoplastic cells. This selective accumulation forms the basis of photodynamic diagnosis (PDD) and photodynamic therapy (PDT). While both compounds serve the same ultimate purpose, their differing physicochemical properties, primarily lipophilicity, result in distinct cellular uptake mechanisms and efficiencies. This technical guide provides an in-depth comparison of HAL and 5-ALA, focusing on their uptake kinetics, the resulting PpIX accumulation, and the experimental methodologies used for their evaluation. Evidence suggests that the increased lipophilicity of HAL facilitates its passive diffusion across the cell membrane, often leading to more rapid and higher intracellular concentrations of PpIX compared to the transporter-dependent uptake of the more hydrophilic 5-ALA.

Introduction: The Precursors to Photosensitization

5-ALA is a naturally occurring amino acid that, when exogenously administered, bypasses the rate-limiting step of the heme synthesis pathway, leading to a buildup of PpIX in mitochondria.[1] However, the hydrophilic nature of 5-ALA can limit its penetration across the lipid bilayers of cell membranes. To enhance bioavailability, more lipophilic ester derivatives of 5-ALA have been developed, with this compound (HAL) being a prominent example.[2] Upon entering the cell, HAL is hydrolyzed by intracellular esterases to release 5-ALA, which then proceeds through the heme synthesis pathway to form PpIX.[2] The efficiency of this overall process, from extracellular administration to intracellular PpIX accumulation, is a critical determinant of the efficacy of PDD and PDT.

Cellular Uptake Mechanisms: A Tale of Two Pathways

The primary difference in the uptake efficiency between 5-ALA and HAL lies in their distinct mechanisms of cellular entry.

5-Aminolevulinic Acid (5-ALA): As a hydrophilic molecule, 5-ALA relies on active transport mechanisms to cross the cell membrane. Studies have identified that 5-ALA is taken up by BETA transporters, which are also responsible for the transport of beta-amino acids like β-alanine and taurine, as well as gamma-aminobutyric acid (GABA).[3][4] This transporter-mediated uptake is saturable and follows Michaelis-Menten kinetics.[3]

This compound (HAL): In contrast, HAL's increased lipophilicity, due to the hexyl ester group, allows it to bypass the need for specific transporters and instead cross the cell membrane via passive diffusion.[4] This mode of entry is not subject to the same saturation kinetics as transporter-mediated uptake, which can contribute to a more rapid and efficient intracellular delivery of the 5-ALA precursor.

The differing uptake mechanisms are a key factor in the observed differences in PpIX accumulation between the two compounds.

Quantitative Comparison of Uptake and PpIX Accumulation

Direct comparative studies providing kinetic data for both HAL and 5-ALA are limited. However, available data on 5-ALA uptake kinetics and comparative studies on PpIX accumulation provide valuable insights.

Table 1: Uptake Kinetics of 5-ALA in Human Adenocarcinoma Cells (WiDr)

| Parameter | Value | Cell Line | Reference |

| K_m | 8-10 mM | WiDr | [3] |

| V_max | 18-20 nmol/(mg protein·h) | WiDr | [3] |

This data highlights the saturable, carrier-mediated nature of 5-ALA uptake.

Table 2: Comparative Protoporphyrin IX (PpIX) Accumulation

| Comparison | Cell Line/Tissue | Fold Increase with HAL (vs. 5-ALA) | Incubation Conditions | Reference |

| Total PpIX Content | Rat Bladder Carcinoma (AY27) | ≥ 1.5-fold | 2 hours | [5] |

This study demonstrates the enhanced PpIX synthesis with HAL even at much lower concentrations compared to 5-ALA, underscoring its higher efficiency.

Table 3: Clinical Outcome Comparison in Non-Muscle-Invasive Bladder Cancer (NMIBC)

| Outcome | White Light (WL) | 5-ALA | Hexaminolevulinate (HEX) | Follow-up | Reference |

| Residual Tumor Rate | 33% | 15% | 9% | - | [6] |

| 3-Year Recurrence-Free Survival | 67% | 80% | 82% | 24 months (median) | [6] |

While both 5-ALA and HAL showed significant improvement over white light cystoscopy, this retrospective clinical study did not find a statistically significant difference between the two photosensitizer precursors in terms of residual tumor rate and recurrence-free survival.

Signaling Pathways and Metabolic Fate

The intracellular journey from 5-ALA or HAL to the accumulation of PpIX involves a series of enzymatic steps primarily within the cytoplasm and mitochondria.

References

- 1. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and photodynamic efficacy of protoporphyrin IX (PpIX) generated by 5-aminolevulinic acid (ALA) or its hexylester (hALA) in rat bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hexaminolevulinate is equal to 5-aminolevulinic acid concerning residual tumor and recurrence rate following photodynamic diagnostic assisted transurethral resection of bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Lipophilicity and Bioavailability of Hexaminolevulinate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of Hexaminolevulinate Hydrochloride (HAL HCl), focusing on its lipophilicity and resulting bioavailability. As a diagnostic imaging agent used in photodynamic diagnosis (PDD) for bladder cancer, the relationship between its chemical structure, cellular uptake, and systemic exposure is critical to its efficacy and safety. This guide synthesizes quantitative data, details relevant experimental protocols, and visualizes key pathways to offer an in-depth resource for the scientific community.

Introduction to this compound

This compound (HAL HCl), marketed under trade names such as Cysview® and Hexvix®, is an ester derivative of the endogenous heme precursor, 5-aminolevulinic acid (5-ALA).[1][2] It is employed as an optical imaging agent for the cystoscopic detection of non-muscle invasive papillary bladder cancer.[3][4] Following intravesical instillation into the bladder, HAL HCl is metabolized within cells to form photoactive porphyrins (PAPs), primarily Protoporphyrin IX (PpIX).[2] These PAPs preferentially accumulate in neoplastic cells.[2][5] Subsequent illumination with blue light (wavelength 360–450 nm) causes the PAPs to fluoresce, appearing as bright red tissue, thereby enabling visual identification of malignant lesions that may be missed under standard white light cystoscopy.[1][3]

The efficacy of HAL HCl is fundamentally linked to its physicochemical properties, particularly its lipophilicity, which governs its ability to penetrate cellular membranes. This guide explores the quantitative aspects of its lipophilicity and the resulting pharmacokinetic profile, specifically its systemic bioavailability following local administration.

Lipophilicity: The Key to Cellular Uptake

The development of HAL HCl was driven by the need to improve upon the cellular uptake of its parent compound, 5-ALA.[6] The lipid bilayer of cellular membranes is relatively impermeable to charged, hydrophilic molecules like 5-ALA, limiting its diffusion into target urothelial cells.[6] By esterifying 5-ALA with a hexyl group, the resulting compound, hexaminolevulinate, exhibits increased lipophilicity, which is intended to enhance its bioavailability at the cellular level.[6]

Quantitative Lipophilicity Data

The lipophilicity of a compound is most commonly expressed by its partition coefficient (Log P), which measures its distribution in an immiscible biphasic system, typically 1-octanol (B28484) and water. A positive Log P value indicates a preference for the lipid phase (lipophilicity).

| Parameter | Value | Source |

| Partition Coefficient (Log Po/w) | 1.68 (estimated) | [1] |

| pKa | 8.16 | [1] |

| Solubility in Water | 0.8 g/g | [1] |

Logical Relationship: Lipophilicity and Cellular Penetration

The enhanced lipophilicity of HAL HCl is a critical design feature that facilitates its passive diffusion across the urothelial cell membrane, a process essential for the subsequent synthesis and accumulation of PpIX in target tissues.

Caption: Lipophilicity-driven cellular uptake of Hexaminolevulinate HCl.

Experimental Protocol: Determination of Partition Coefficient (Log P)

While the cited Log P value is an estimate, a standard method for its experimental determination is the shake-flask method, as outlined by the OECD Guideline for the Testing of Chemicals, No. 107.

-

Preparation: A saturated solution of Hexaminolevulinate HCl is prepared in both 1-octanol (pre-saturated with water) and water (pre-saturated with 1-octanol).

-

Partitioning: Equal volumes of the 1-octanol and aqueous phases are combined in a vessel and shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached. The vessel is then centrifuged to ensure complete phase separation.

-

Concentration Analysis: The concentration of HAL HCl in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol (B41247) phase to its concentration in the aqueous phase.

-

Log P Determination: The Log P is the base-10 logarithm of the partition coefficient. The experiment is typically repeated at a controlled temperature (e.g., 25°C) with multiple replicates to ensure accuracy.

Bioavailability: A Focus on Local Action and Systemic Safety